4-Chloro-2,3,5,6-tetrafluoropyridine
Overview
Description
4-Chloro-2,3,5,6-tetrafluoropyridine is a fluorinated pyridine derivative with the molecular formula C5ClF4N and a molecular weight of 185.51 g/mol . This compound is characterized by the presence of four fluorine atoms and one chlorine atom attached to a pyridine ring, making it a highly electron-deficient aromatic compound. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Mechanism of Action
Target of Action
4-Chloro-2,3,5,6-tetrafluoropyridine is a fluoropyridine derivative . Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues
Mode of Action
The mode of action of this compound involves nucleophilic substitution reactions . These systems are highly active towards nucleophilic additions due to the presence of electronegative fluorine atoms and the nitrogen heteroatom . All five fluorine atoms in pentafluoropyridine may be substituted by an appropriate nucleophile .
Biochemical Pathways
It’s known that fluoropyridines can be used for the synthesis of various drug-like systems , indicating that they may interact with multiple biochemical pathways.
Pharmacokinetics
It’s known that the introduction of fluorine atoms into lead structures is a common chemical modification in pharmacology to increase the lipophilicity and biological activity of compounds .
Result of Action
Fluoropyridines are known to have interesting and unusual physical, chemical, and biological properties , suggesting that they may have diverse effects at the molecular and cellular levels.
Action Environment
It’s known that the compound should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . It’s also recommended to ensure adequate ventilation and remove all sources of ignition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,3,5,6-tetrafluoropyridine typically involves the fluorination of chlorinated pyridine derivatives. One common method is the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by the reduction of the resulting intermediate with palladium on carbon (Pd/C) in the presence of ammonium formate . This method yields this compound in high purity.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,3,5,6-tetrafluoropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The compound can be reduced to form tetrafluoropyridine derivatives.
Cycloaddition: It can participate in cycloaddition reactions with dienes and other unsaturated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, and primary amines are commonly used.
Reduction: Palladium on carbon (Pd/C) and ammonium formate are used as reducing agents under mild heating conditions.
Cycloaddition: Reactions are performed with dienes or alkynes in the presence of a suitable catalyst at moderate temperatures.
Major Products
Nucleophilic Substitution: Products include azido, alkoxy, and amino derivatives of tetrafluoropyridine.
Reduction: The major product is tetrafluoropyridine.
Cycloaddition: The products are various cycloadducts depending on the reactants used.
Scientific Research Applications
4-Chloro-2,3,5,6-tetrafluoropyridine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2,4,5,6-tetrafluoropyridine: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
3,5-Dichloro-2,4,6-trifluoropyridine: Another fluorinated pyridine derivative with distinct chemical properties and uses.
4-Bromo-2,3,5,6-tetrafluoropyridine: Similar to 4-Chloro-2,3,5,6-tetrafluoropyridine but with a bromine atom instead of chlorine, affecting its reactivity and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. The presence of both chlorine and multiple fluorine atoms makes it a versatile intermediate for various synthetic applications, particularly in the development of fluorinated pharmaceuticals and advanced materials .
Properties
IUPAC Name |
4-chloro-2,3,5,6-tetrafluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5ClF4N/c6-1-2(7)4(9)11-5(10)3(1)8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHMNSNECXJBQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(N=C1F)F)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5ClF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503536 | |
Record name | 4-Chloro-2,3,5,6-tetrafluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52026-98-9 | |
Record name | 4-Chloro-2,3,5,6-tetrafluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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